Cas no 299441-31-9 (5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine)
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3,5-difluorophenyl)-1,3,4-thiadiazol-2-amine
- STL455273
- 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine
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- MDL: MFCD11137520
- Inchi: 1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
- InChI Key: BWBGVMZYFOEXCQ-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1C=C(C=C(C=1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 197
- Topological Polar Surface Area: 80
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB420024-1 g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-31-9 | 1 g |
€467.00 | 2023-07-18 | ||
| abcr | AB420024-5 g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-31-9 | 5 g |
€736.80 | 2023-07-18 | ||
| abcr | AB420024-10 g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-31-9 | 10 g |
€1,020.80 | 2023-07-18 | ||
| Chemenu | CM539130-1g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-31-9 | 95%+ | 1g |
$381 | 2023-02-17 | |
| abcr | AB420024-1g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine; . |
299441-31-9 | 1g |
€467.00 | 2025-02-15 | ||
| abcr | AB420024-5g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine; . |
299441-31-9 | 5g |
€736.80 | 2025-02-15 | ||
| abcr | AB420024-10g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine; . |
299441-31-9 | 10g |
€1020.80 | 2025-02-15 | ||
| A2B Chem LLC | AJ23778-1g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-31-9 | 95+% | 1g |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23778-2g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-31-9 | 95+% | 2g |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AJ23778-5g |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine |
299441-31-9 | 95+% | 5g |
$1258.00 | 2024-04-20 |
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Recent Advances in the Study of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299441-31-9): A Comprehensive Research Brief
The compound 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299441-31-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic thiadiazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a compound of interest for drug discovery and development.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Preliminary studies suggest that 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine exhibits selective inhibition against specific kinase targets, which are implicated in cancer cell proliferation and survival. Researchers have employed molecular docking and in vitro assays to elucidate its binding affinity and inhibitory effects, revealing its potential as a lead compound for anticancer therapeutics.
In addition to its anticancer properties, recent research has explored the compound's antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, with particular emphasis on its ability to disrupt microbial cell wall synthesis. This dual functionality—both as an anticancer and antimicrobial agent—highlights the versatility of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine and its potential for multifunctional drug development.
The synthesis of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine has also been a focal point of recent research. Advances in synthetic methodologies have enabled more efficient and scalable production of the compound, with improved yields and purity. These developments are critical for facilitating further preclinical and clinical studies, ensuring a reliable supply of the compound for research purposes.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Current research is addressing issues such as bioavailability, metabolic stability, and toxicity to enhance its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299441-31-9) represents a compelling area of research in chemical biology and drug discovery. Its diverse pharmacological activities and recent advancements in synthesis and characterization underscore its potential as a valuable therapeutic agent. Continued research and development efforts will be essential to fully realize its clinical benefits and address existing challenges.
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